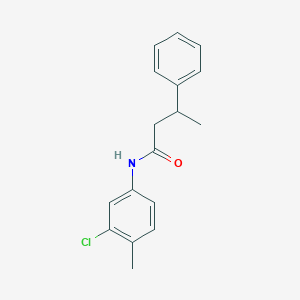![molecular formula C18H22N2O3S B3974945 N-{4-[(4-phenylbutan-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B3974945.png)
N-{4-[(4-phenylbutan-2-yl)sulfamoyl]phenyl}acetamide
Vue d'ensemble
Description
N-{4-[(4-phenylbutan-2-yl)sulfamoyl]phenyl}acetamide is a chemical compound known for its diverse applications in scientific research. This compound features a sulfamoyl group attached to a phenyl ring, which is further connected to an acetamide group. Its unique structure allows it to participate in various chemical reactions and makes it valuable in multiple fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-phenylbutan-2-yl)sulfamoyl]phenyl}acetamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available sulfathiazole.
Acetylation: The sulfathiazole undergoes acetylation to introduce the acetamide group.
Nucleophilic Substitution: Subsequent nucleophilic substitution reactions are carried out to attach the sulfamoyl and phenyl groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures, pressures, and the use of catalysts to accelerate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
N-{4-[(4-phenylbutan-2-yl)sulfamoyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfamoyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can replace the phenyl or acetamide groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Applications De Recherche Scientifique
N-{4-[(4-phenylbutan-2-yl)sulfamoyl]phenyl}acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiproliferative effects.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which N-{4-[(4-phenylbutan-2-yl)sulfamoyl]phenyl}acetamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may regulate integrin adhesive functions in platelets through a lipid kinase activity-independent mechanism . This regulation can impact platelet aggregation and other cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(arylthio)-N-[4-(N-(thiazol-2-yl)sulfamoyl)phenyl]acetamide: These derivatives share a similar sulfamoyl and acetamide structure but differ in the arylthio group.
Sulfathiazole Derivatives: These compounds have a thiazole ring instead of the phenyl ring in N-{4-[(4-phenylbutan-2-yl)sulfamoyl]phenyl}acetamide.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows it to participate in a variety of reactions and makes it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
N-[4-(4-phenylbutan-2-ylsulfamoyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-14(8-9-16-6-4-3-5-7-16)20-24(22,23)18-12-10-17(11-13-18)19-15(2)21/h3-7,10-14,20H,8-9H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUZCNWCEBEDEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>52 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47201812 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


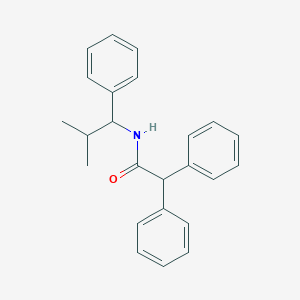
![6-(4-Bromophenyl)-3-[2-(4-ethylphenyl)-2-oxoethyl]-3,5,5-trimethyloxane-2,4-dione](/img/structure/B3974877.png)

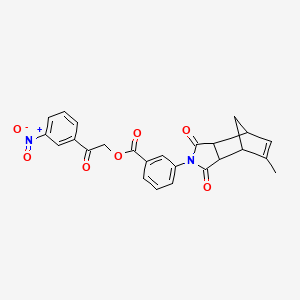
![2-[4-{[5-(hydroxymethyl)-2-furyl]methyl}-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B3974895.png)
![N-[2-(SEC-BUTYL)PHENYL]-2,4,6-TRIMETHYL-1-BENZENESULFONAMIDE](/img/structure/B3974906.png)
![N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B3974911.png)
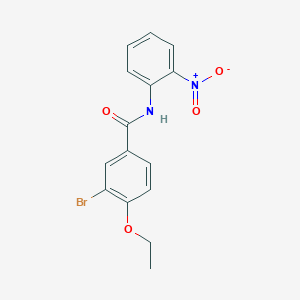
![4,4'-({4-[(2,4-dichlorobenzyl)oxy]phenyl}methylene)bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3974929.png)
![methyl 4-methyl-2-[(2,2,2-trichloroacetyl)amino]pentanoate](/img/structure/B3974933.png)
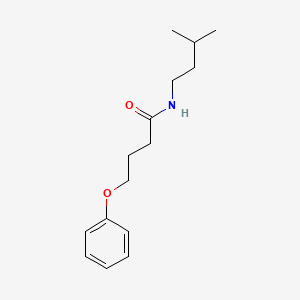
![ethyl 4-{[4-(2-fluoro-4-methoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B3974962.png)
![2-(1,3-dioxoisoindol-2-yl)-N-[4-(3-methylphenoxy)phenyl]propanamide](/img/structure/B3974965.png)
